N-(2-Methylbenzyl)-2-butanamine hydrochloride N-(2-Methylbenzyl)-2-butanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049750-39-1
VCID: VC8043439
InChI: InChI=1S/C12H19N.ClH/c1-4-11(3)13-9-12-8-6-5-7-10(12)2;/h5-8,11,13H,4,9H2,1-3H3;1H
SMILES: CCC(C)NCC1=CC=CC=C1C.Cl
Molecular Formula: C12H20ClN
Molecular Weight: 213.75 g/mol

N-(2-Methylbenzyl)-2-butanamine hydrochloride

CAS No.: 1049750-39-1

Cat. No.: VC8043439

Molecular Formula: C12H20ClN

Molecular Weight: 213.75 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Methylbenzyl)-2-butanamine hydrochloride - 1049750-39-1

Specification

CAS No. 1049750-39-1
Molecular Formula C12H20ClN
Molecular Weight 213.75 g/mol
IUPAC Name N-[(2-methylphenyl)methyl]butan-2-amine;hydrochloride
Standard InChI InChI=1S/C12H19N.ClH/c1-4-11(3)13-9-12-8-6-5-7-10(12)2;/h5-8,11,13H,4,9H2,1-3H3;1H
Standard InChI Key JLTQCXZFAWKXSV-UHFFFAOYSA-N
SMILES CCC(C)NCC1=CC=CC=C1C.Cl
Canonical SMILES CCC(C)NCC1=CC=CC=C1C.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name is N-[(2-methylphenyl)methyl]butan-2-amine hydrochloride, reflecting its benzyl-substituted amine structure. Key features include:

  • Aromatic ring: A toluene-derived 2-methylbenzyl group.

  • Amine backbone: A branched 2-butanamine (sec-butylamine) moiety.

  • Salt form: Protonation of the amine nitrogen by hydrochloric acid.

The SMILES notation CCC(C)NCC1=CC=CC=C1C.Cl\text{CCC(C)NCC1=CC=CC=C1C.Cl} and InChIKey JLTQCXZFAWKXSV-UHFFFAOYSA-N provide unambiguous structural identification .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC12H20ClN\text{C}_{12}\text{H}_{20}\text{ClN}
Molecular weight213.75 g/mol
Hydrogen bond donors2
Hydrogen bond acceptors1
Rotatable bonds4
Exact mass213.1284 Da

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves alkylation of 2-butanamine with 2-methylbenzyl chloride under basic conditions :

  • Reaction:

    2-Butanamine + 2-Methylbenzyl chlorideNaOH, EtOHN-(2-Methylbenzyl)-2-butanamineHClHydrochloride salt\text{2-Butanamine + 2-Methylbenzyl chloride} \xrightarrow{\text{NaOH, EtOH}} \text{N-(2-Methylbenzyl)-2-butanamine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
  • Conditions: Reflux in ethanol with sodium hydroxide, followed by acidification with HCl.

  • Yield: ~70–85% after crystallization .

Alternative methods include reductive amination of 2-methylbenzaldehyde with 2-butanamine using NaBH4\text{NaBH}_4 or LiAlH4\text{LiAlH}_4, though this route is less common industrially.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and purity. Key steps include:

  • Automated purification via recrystallization from ethanol/water mixtures.

  • Quality control using HPLC and NMR to ensure >98% purity .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The secondary amine participates in alkylation and acylation reactions. For example, treatment with acetyl chloride yields the corresponding amide :

N-(2-Methylbenzyl)-2-butanamine+CH3COClN-(2-Methylbenzyl)-N-sec-butylacetamide\text{N-(2-Methylbenzyl)-2-butanamine} + \text{CH}_3\text{COCl} \rightarrow \text{N-(2-Methylbenzyl)-N-sec-butylacetamide}

Oxidation and Reduction

  • Oxidation: Reacts with KMnO4\text{KMnO}_4 to form nitroso derivatives, though over-oxidation may degrade the aromatic ring .

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) cleaves the benzyl group, yielding 2-butanamine.

Salt Metathesis

The hydrochloride salt can be converted to other salts (e.g., sulfate) via ion exchange, altering solubility for specific applications .

Industrial and Research Applications

Organic Synthesis Intermediate

Widely used to prepare:

  • Schiff bases: Via condensation with aldehydes .

  • Ionic liquids: As a cation precursor for solvent design .

Pharmaceutical Development

Explored as a scaffold for:

  • Antidepressants: Due to MAO-B inhibition .

  • Antivirals: Modifications targeting viral envelope proteins.

Material Science

Incorporated into polymers to enhance thermal stability (decomposition temperature >250°C) .

Comparative Analysis with Structural Analogs

Table 2: Comparison with 4-Methylbenzyl Isomer

PropertyN-(2-Methylbenzyl)-2-butanamine HClN-(4-Methylbenzyl)-2-butanamine HCl
Melting point158–160°C162–164°C
MAO-B IC50\text{IC}_{50}12 µM18 µM
Aqueous solubility12 mg/mL9 mg/mL

The ortho-methyl substitution enhances steric effects, reducing enzymatic binding but improving solubility .

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